4-Methyl-1-piperidinebutanenitrile
Description
4-Methyl-1-piperidinebutanenitrile (CAS 119396-86-0) is a nitrile-containing piperidine derivative with the molecular formula C₁₀H₁₈N₂ and a molecular weight of 166.268 g/mol . This compound features a piperidine ring substituted with a methyl group at the 4-position and a butanenitrile chain at the 1-position. While its exact applications are proprietary, its structural features suggest relevance in medicinal chemistry, particularly in modulating pharmacokinetic properties like solubility and bioavailability .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-10-4-8-12(9-5-10)7-3-2-6-11/h10H,2-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZVDCFTHUVNKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557471 | |
| Record name | 4-(4-Methylpiperidin-1-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119396-86-0 | |
| Record name | 4-(4-Methylpiperidin-1-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-piperidinebutanenitrile typically involves the reaction of 4-methylpiperidine with butanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by nucleophilic substitution with butanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized for large-scale production by controlling parameters like temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-piperidinebutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups through reactions with organometallic reagents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Grignard reagents or organolithium compounds.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-1-piperidinebutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-piperidinebutanenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of specific receptors in the brain. This interaction can influence neurotransmission and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on its molecular framework, 4-Methyl-1-piperidinebutanenitrile can be compared to other piperidine derivatives and nitrile-containing compounds. Below is a hypothetical analysis derived from general chemical principles and structural analogs:
Table 1: Comparison of this compound with Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₈N₂ | 166.268 | Piperidine ring, methyl, nitrile chain | Pharmaceutical intermediates, ligands |
| Piperidine | C₅H₁₁N | 85.15 | Unsubstituted piperidine ring | Solvent, base in organic synthesis |
| 1-Piperidineacetonitrile | C₇H₁₂N₂ | 124.18 | Piperidine ring, shorter nitrile chain | Catalyst, agrochemical synthesis |
| 4-Methylpiperidine | C₆H₁₃N | 99.18 | Methyl-substituted piperidine | Chiral resolution, drug development |
Key Observations:
Nitrile Functionality: The nitrile group distinguishes it from non-cyano analogs. This group can participate in click chemistry or serve as a precursor for amines, offering synthetic versatility .
Molecular Weight : Its higher molecular weight (166.268 g/mol) compared to analogs like 1-piperidineacetonitrile (124.18 g/mol) may influence pharmacokinetic profiles, such as membrane permeability.
Limitations of Available Data
The evidence provided lacks explicit comparative data (e.g., solubility, reactivity, or biological activity) for this compound and its analogs. Further experimental studies or access to proprietary databases would be required to validate these hypotheses.
Biological Activity
4-Methyl-1-piperidinebutanenitrile, with the CAS number 119396-86-0, is a piperidine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both a methyl and a nitrile group, contributes to its potential biological activities.
- Molecular Formula : C_{11}H_{16}N_{2}
- Molecular Weight : 166.26 g/mol
- Structure : The compound consists of a piperidine ring substituted with a methyl group and a butanenitrile chain, which influences its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. The piperidine ring can mimic neurotransmitters, allowing it to bind to receptors in the central nervous system (CNS). This interaction can modulate neurotransmission, potentially leading to therapeutic effects.
Potential Targets
- Neurotransmitter Receptors : It may act on receptors such as dopamine or serotonin receptors, influencing mood and behavior.
- Enzymatic Interactions : The compound could inhibit or activate specific enzymes involved in metabolic pathways.
Biological Activity Studies
Research has indicated several areas where this compound shows promise:
Antidepressant Activity
A study investigated the compound's effects on serotonin levels in animal models, suggesting potential antidepressant properties. The mechanism involved modulation of serotonin receptor activity, which is critical in mood regulation.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress. This suggests its potential use in treating neurodegenerative diseases.
Analgesic Properties
Preliminary research indicates that this compound may exhibit analgesic effects comparable to established pain relievers. Its action appears to involve modulation of pain pathways in the CNS.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Methylpiperidine | Piperidine | Mild CNS stimulant |
| 1-Butylpiperidine | Piperidine | Anxiolytic effects |
| Nitriles (e.g., Acetonitrile) | Nitrile | Solvent properties; low biological activity |
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of this compound resulted in significant increases in serotonin levels compared to control groups. Behavioral tests indicated reduced depressive-like symptoms, supporting its potential as an antidepressant.
Case Study 2: Neuroprotection
A study conducted on cultured neuronal cells exposed to oxidative stress showed that treatment with this compound significantly reduced cell death rates. The protective effect was linked to enhanced antioxidant activity and reduced inflammation markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
